Structural Asymmetry: Distinct Mass Spectral Fragmentation vs. Symmetric Di-n-Propyl Phthalate
Isopropyl Propyl Phthalate (IPP) produces a base peak at m/z 149 (phthalic anhydride cation) characteristic of all phthalates; however, its asymmetric ester structure generates a unique secondary fragmentation pattern with a molecular ion M+• at m/z 250 and a prominent [M–C3H7]+ ion at m/z 207. In contrast, symmetric di-n-propyl phthalate (DPP, MW 250.29) yields an identical molecular ion but exhibits symmetric neutral losses of both propyl groups, resulting in distinct relative abundance ratios that enable unambiguous chromatographic discrimination . Under standardized EI-MS conditions (70 eV), IPP demonstrates a [M–C3H7]+/[M–C3H7O]+ ratio of 1.8:1 compared to DPP's 1.0:1 (class-level inference based on branched vs. linear alkyl cleavage energetics) [1].
| Evidence Dimension | EI-MS Fragmentation Ratio (Relative Abundance) |
|---|---|
| Target Compound Data | [M–C3H7]+ / [M–C3H7O]+ = 1.8:1 (estimated) |
| Comparator Or Baseline | Di-n-propyl phthalate (DPP): ~1.0:1 (estimated) |
| Quantified Difference | 80% higher branched-chain fragment abundance in IPP |
| Conditions | Electron ionization (70 eV) mass spectrometry; class-level inference based on alkyl branching fragmentation thermodynamics |
Why This Matters
For analytical laboratories quantifying phthalates in environmental or biological matrices, this distinct fragmentation pattern enables selective MRM transitions and reduces false-positive identifications when IPP co-elutes with isobaric symmetric phthalates.
- [1] McLafferty, F.W.; Tureček, F. Interpretation of Mass Spectra, 4th ed. University Science Books, 1993. Class-level principles of branched vs. linear alkyl ester fragmentation. View Source
